2-amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one 2-amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one
Brand Name: Vulcanchem
CAS No.: 131043-40-8
VCID: VC0143718
InChI: InChI=1S/C11H14FN5O3/c12-7-4(2-18)6(19)1-5(7)17-3-14-8-9(17)15-11(13)16-10(8)20/h3-7,18-19H,1-2H2,(H3,13,15,16,20)
SMILES: C1C(C(C(C1O)CO)F)N2C=NC3=C2NC(=NC3=O)N
Molecular Formula: C11H14FN5O3
Molecular Weight: 283.26 g/mol

2-amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one

CAS No.: 131043-40-8

Main Products

VCID: VC0143718

Molecular Formula: C11H14FN5O3

Molecular Weight: 283.26 g/mol

2-amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one - 131043-40-8

CAS No. 131043-40-8
Product Name 2-amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one
Molecular Formula C11H14FN5O3
Molecular Weight 283.26 g/mol
IUPAC Name 2-amino-9-[2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-3H-purin-6-one
Standard InChI InChI=1S/C11H14FN5O3/c12-7-4(2-18)6(19)1-5(7)17-3-14-8-9(17)15-11(13)16-10(8)20/h3-7,18-19H,1-2H2,(H3,13,15,16,20)
Standard InChIKey HZYCFCXWLCRNAY-UHFFFAOYSA-N
Isomeric SMILES C1C(C(C(C1O)CO)F)N2C=NC3=C2NC(=NC3=O)N
SMILES C1C(C(C(C1O)CO)F)N2C=NC3=C2NC(=NC3=O)N
Canonical SMILES C1C(C(C(C1O)CO)F)N2C=NC3=C2NC(=NC3=O)N
Synonyms 2-amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one
PubChem Compound 131330
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator